4-Chloro-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidin-2-amine
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Overview
Description
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the reaction of commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines. The reaction is usually carried out in the presence of a catalytic amount of hydrochloric acid, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biological pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features but different reactivity and applications.
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine:
Uniqueness
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of the fused pyrrole and pyrimidine rings
Properties
Molecular Formula |
C6H7ClN4 |
---|---|
Molecular Weight |
170.60 g/mol |
IUPAC Name |
4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H7ClN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H2,(H3,8,9,10,11) |
InChI Key |
NSNDUVFXZPMJPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NC(=N2)N)Cl |
Origin of Product |
United States |
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